molecular formula C14H12O3 B1344061 5-Benzyl-2-hydroxybenzoic acid CAS No. 4386-41-8

5-Benzyl-2-hydroxybenzoic acid

Cat. No. B1344061
CAS RN: 4386-41-8
M. Wt: 228.24 g/mol
InChI Key: AFIMKCDXMUVHON-UHFFFAOYSA-N
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Description

5-Benzyl-2-hydroxybenzoic acid is a compound with the molecular formula C14H12O3 . It is also known by other names such as 5-benzylsalicylic acid .


Molecular Structure Analysis

The molecular structure of 5-Benzyl-2-hydroxybenzoic acid consists of a benzyl group attached to the 5th carbon of a 2-hydroxybenzoic acid molecule . The exact mass of the molecule is 228.078644 Da .


Physical And Chemical Properties Analysis

5-Benzyl-2-hydroxybenzoic acid has a molecular weight of 228.24 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . The topological polar surface area is 57.5 Ų .

Scientific Research Applications

Anaerobic Metabolism in Bacteria

5-Benzyl-2-hydroxybenzoic acid is related to salicylic acid, which has been studied for its anaerobic metabolism in bacteria. For instance, a study on a denitrifying bacterium showed the degradation of 2-hydroxybenzoate (salicylic acid) into benzoate or benzoyl-CoA, suggesting the involvement of new enzymes like 2-hydroxybenzoate-CoA ligase and 2-hydroxybenzoyl-CoA reductase in its metabolism (Bonting & Fuchs, 1996).

Mass Spectrometry Applications

In mass spectrometry, derivatives of benzoic acid, such as 5-Benzyl-2-hydroxybenzoic acid, have been used to enhance the performance of matrix-assisted laser desorption/ionization (MALDI). A study showed that benzoic acid derivatives improve ion yields and signal-to-noise ratios, especially for high-mass range analytes (Karas et al., 1993).

Synthesis in Pharmaceutical Research

A derivative of 5-Benzyl-2-hydroxybenzoic acid, namely Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, was synthesized for potential applications in treating hyperproliferative and inflammatory disorders and cancer. This synthesis involved a six-step process starting from commercially available compounds (Kucerovy et al., 1997).

Analytical Chemistry

In analytical chemistry, preservatives like benzoic acid and its derivatives, which are structurally related to 5-Benzyl-2-hydroxybenzoic acid, have been determined in various samples using techniques like stir-bar sorptive extraction and thermal desorption GC-MS. This demonstrates the importance of such compounds in analytical methodologies (Ochiai et al., 2002).

Enzymatic Activity in Plants

In plant biology, studies on Arabidopsis glycosyltransferases toward salicylic acid and related benzoates, including 5-Benzyl-2-hydroxybenzoic acid, have revealed insights into glucosylation reactions. This research provides tools for biotransformation in vitro and for engineering benzoate metabolism in plants (Lim et al., 2002).

properties

IUPAC Name

5-benzyl-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-13-7-6-11(9-12(13)14(16)17)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIMKCDXMUVHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623959
Record name 5-Benzyl-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-2-hydroxybenzoic acid

CAS RN

4386-41-8
Record name 5-Benzyl-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-benzyl-2-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Shrestha, BR Bhattarai, KH Lee, H Cho - Bioorganic & medicinal …, 2007 - Elsevier
A series of compounds containing one or two salicylic acid moieties were synthesized, and their efficacy to inhibit the phosphohydrolase activity of PTP1B examined. Some of the …
Number of citations: 66 www.sciencedirect.com
AS Lindsey, H Jeskey - Chemical reviews, 1957 - ACS Publications
The Kolbe-Schmitt reaction has been a standard procedure for the preparation of aromatic hydroxy acids for over ninety years. In general, substitution occurs ortho to the phenolic …
Number of citations: 477 pubs.acs.org

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